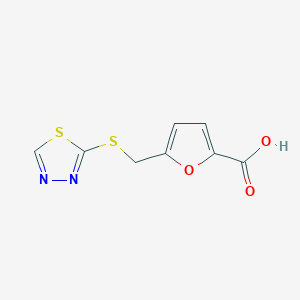

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid

Description

This compound is a heterocyclic derivative featuring a furan-2-carboxylic acid backbone linked via a methylthio group to a 1,3,4-thiadiazole ring. Its structure combines the electron-rich furan moiety with the sulfur- and nitrogen-containing thiadiazole system, which is known to confer diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties . Notably, this compound is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy compared to related analogs .

Key structural attributes:

- Furan ring: Provides a planar, aromatic scaffold for conjugation.

- Methylthio linker: Facilitates flexibility and modulates lipophilicity.

Properties

Molecular Formula |

C8H6N2O3S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

5-(1,3,4-thiadiazol-2-ylsulfanylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C8H6N2O3S2/c11-7(12)6-2-1-5(13-6)3-14-8-10-9-4-15-8/h1-2,4H,3H2,(H,11,12) |

InChI Key |

KZERDNRAWUPTBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CSC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3,4-thiadiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the heterocyclic rings .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound. These products can have different biological activities and applications .

Scientific Research Applications

5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((1,3,4-Thiadiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring is known to interact with DNA and proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties are contextualized below against analogs with overlapping structural motifs.

Table 1: Structural and Functional Comparisons

Pharmacological Activity

- Anticonvulsant Activity : The oxadiazole analog (5-furan-2-yl[1,3,4]oxadiazole-2-thiol) exhibits superior potency (ED₅₀ = 0.65 μmol/kg) compared to thiadiazole derivatives, attributed to the oxadiazole ring’s higher electronegativity and improved blood-brain barrier penetration .

- Antimicrobial Activity : The methylphenyl-substituted thiadiazole analog (sc-318001) shows broader antimicrobial activity, likely due to the acetic acid side chain enhancing solubility and target binding .

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher (≈2.5) than oxadiazole analogs (≈1.8), limiting aqueous solubility .

- Hydrogen-Bonding Capacity: The thiadiazole ring provides fewer hydrogen-bond donors (1 vs. 2 in oxadiazole derivatives), reducing target affinity .

Key Research Findings and Limitations

- Discontinuation Rationale: Despite structural similarity to bioactive analogs, the target compound’s discontinuation () may stem from poor pharmacokinetic profiles or toxicity, as seen in thiadiazole derivatives with unoptimized substituents .

- Comparative Advantage of Oxadiazoles : Oxadiazole derivatives exhibit superior anticonvulsant activity due to enhanced dipole interactions and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.